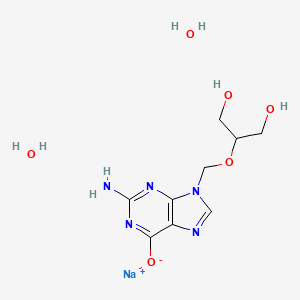
Sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate, also known as Ganciclovir sodium dihydrate, is a synthetic nucleoside analog. It is primarily used as an antiviral agent, particularly effective against viruses of the herpes family, including cytomegalovirus (CMV). This compound is crucial in the treatment of CMV infections, especially in immunocompromised patients such as those with HIV/AIDS or those who have undergone organ transplants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate involves multiple steps. The starting material is guanine, which undergoes a series of chemical reactions including alkylation, oxidation, and hydrolysis to form the final product. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium hydroxide. The process requires precise control of temperature and pH to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are stringent to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other nucleoside analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions typically occur under controlled temperatures and pH levels to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various nucleoside analogs and derivatives that have different antiviral properties. These products are often studied for their potential use in treating other viral infections .
Scientific Research Applications
Sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new antiviral agents.
Biology: The compound is studied for its effects on viral replication and its potential to inhibit other viruses.
Medicine: It is a critical component in the treatment of CMV infections and is being researched for its efficacy against other viral infections.
Industry: The compound is used in the production of antiviral medications and as a research tool in pharmaceutical development
Mechanism of Action
The mechanism of action of Sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate involves its conversion to ganciclovir triphosphate within infected cells. This triphosphate form inhibits viral DNA polymerase, preventing the replication of viral DNA. The compound preferentially targets viral DNA polymerases over cellular DNA polymerases, making it effective in treating viral infections without significantly affecting host cells .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another nucleoside analog used to treat herpes simplex virus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Famciclovir: A prodrug of penciclovir, used to treat herpes zoster and herpes simplex virus infections
Uniqueness
Sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate is unique due to its high efficacy against CMV and its ability to be selectively activated in infected cells. This selectivity reduces the risk of toxicity and side effects compared to other antiviral agents .
Properties
Molecular Formula |
C9H16N5NaO6 |
|---|---|
Molecular Weight |
313.24 g/mol |
IUPAC Name |
sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate;dihydrate |
InChI |
InChI=1S/C9H13N5O4.Na.2H2O/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;;;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);;2*1H2/q;+1;;/p-1 |
InChI Key |
XGJVCQCMDRIBNA-UHFFFAOYSA-M |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


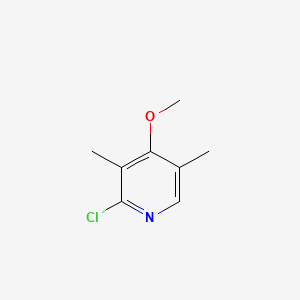
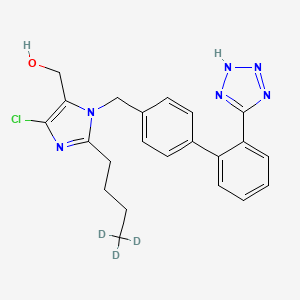
![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)
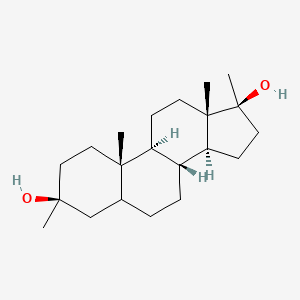
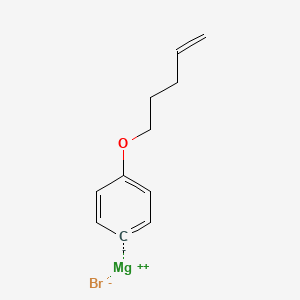
![Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)
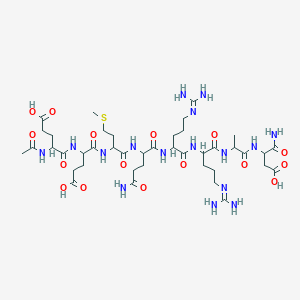
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)
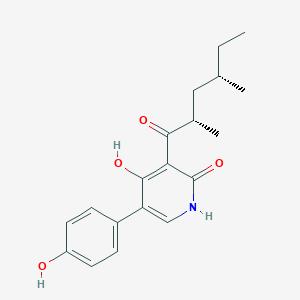
![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
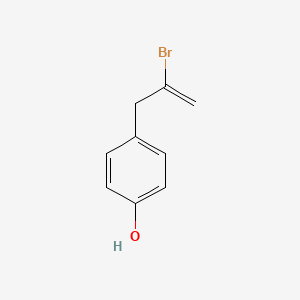
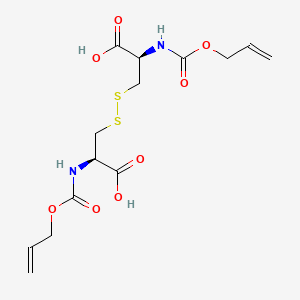
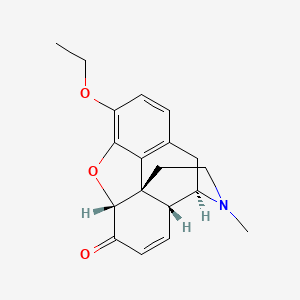
![2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate](/img/structure/B13403026.png)
